molecular formula C17H24N4O2S B10895068 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone

1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone

Cat. No.: B10895068
M. Wt: 348.5 g/mol
InChI Key: AUTMLJJUZCOBHU-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-(3-methylbenzyl)piperazine in the presence of a sulfonating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone is unique due to its combination of the pyrazole, piperazino, and sulfone groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N4O2S

Molecular Weight

348.5 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C17H24N4O2S/c1-14-5-4-6-16(11-14)12-20-7-9-21(10-8-20)24(22,23)17-13-19(3)18-15(17)2/h4-6,11,13H,7-10,12H2,1-3H3

InChI Key

AUTMLJJUZCOBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C

Origin of Product

United States

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